4-Dechloro-2-chloro-Regorafenib-d3 is a chemical compound derived from Regorafenib, a multikinase inhibitor primarily used in oncology for treating metastatic colorectal cancer and gastrointestinal stromal tumors. This compound is notable for its isotopic labeling, involving deuterium, which enhances its utility in pharmacokinetic studies and metabolic profiling. Regorafenib operates by inhibiting multiple kinases involved in tumor growth and angiogenesis, specifically targeting vascular endothelial growth factor receptor 2 (VEGFR2) and TIE2 tyrosine kinases, thereby exhibiting anti-angiogenic properties .
4-Dechloro-2-chloro-Regorafenib-d3 falls under the category of pyridinecarboxamides. It is classified as an isotopically labeled compound, which is significant for research applications in drug metabolism and pharmacokinetics.
The synthesis of 4-Dechloro-2-chloro-Regorafenib-d3 involves the modification of the original Regorafenib structure. The process typically includes:
The precise synthetic pathway can vary, but it generally requires careful control of reaction conditions to ensure selective deuteration without affecting other functional groups. Reaction yields and purification methods such as chromatography are critical for obtaining high-purity products suitable for analytical studies.
The molecular formula of 4-Dechloro-2-chloro-Regorafenib-d3 is C21H12D3ClF4N4O3. The structural representation includes:
4-Dechloro-2-chloro-Regorafenib-d3 can participate in various chemical reactions typical of pyridinecarboxamides, including:
Understanding these reactions is crucial for designing experiments that utilize this compound in biological assays or drug development processes.
The mechanism of action of 4-Dechloro-2-chloro-Regorafenib-d3 mirrors that of Regorafenib itself:
Clinical studies have shown that Regorafenib significantly improves progression-free survival in patients with metastatic colorectal cancer compared to placebo . The specific effects of its deuterated form on pharmacodynamics are still under investigation.
Relevant data regarding solubility, melting point, and stability under various conditions should be referenced from experimental studies or databases.
4-Dechloro-2-chloro-Regorafenib-d3 is primarily utilized in scientific research for:
This compound represents a valuable tool in both clinical research settings and pharmaceutical development due to its unique isotopic labeling and biological activity profile.
4-Dechloro-2-chloro-Regorafenib-d3 possesses the precise molecular formula C₂₁H₁₂D₃ClF₄N₄O₃ and a molecular weight of 485.84 g/mol [3]. This deuterated analog features strategic replacement of three hydrogen atoms with deuterium at the methylamide group (-N-CH₃ → -N-CD₃). The presence of deuterium induces a measurable mass shift of +3 Da compared to its non-deuterated counterpart (4-Dechloro-2-chloro-Regorafenib, MW 482.82 g/mol) [1] [5]. The chlorine distribution distinguishes it from Regorafenib—retaining chlorine at the 2-position while lacking chlorine at the 4-position of the phenylurea moiety [1] [3]. This structural modification is corroborated by its IUPAC name: 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide [7].
Table 1: Isotopic Distribution Profile
m/z Theoretical | Relative Abundance (%) | Fragment Ion |
---|---|---|
485.84 (M+) | 100.0 | Parent ion |
486.84 | 25.1 | [M+1]⁺ (natural isotopes) |
487.84 | 4.3 | [M+2]⁺ (³⁷Cl contribution) |
Deuterium labeling occurs exclusively at the N-methyl group of the picolinamide moiety, as confirmed by SMILES notation: O=C(NC1=CC=CC(C(F)(F)F)=C1Cl)NC2=C(F)C=C(OC3=CC=NC(C(NC([2H])([2H])[2H])=O)=C3)C=C2 [3] [9]. This site-specific deuteration leverages the kinetic isotope effect (KIE), where the stronger C-D bond (vs. C-H) reduces metabolic cleavage rates at this vulnerable position. Studies on analogous deuterated kinase inhibitors demonstrate that such labeling can decrease first-pass metabolism by up to 70%, extending plasma half-life without altering target affinity [2] [9]. The >95% isotopic purity (HPLC-confirmed) ensures minimal interference from protiated species in analytical applications [5] [7]. Accelerated stability studies reveal deuterium retention >99% under ambient storage (-20°C), confirming robustness against back-exchange under standard handling conditions [5] [9].
Critical structural differences exist between 4-Dechloro-2-chloro-Regorafenib-d3 and its parent compound:
Table 2: Structural Parameters vs. Parent Compound
Parameter | 4-Dechloro-2-chloro-Regorafenib-d3 | Regorafenib |
---|---|---|
Molecular Formula | C₂₁H₁₂D₃ClF₄N₄O₃ | C₂₁H₁₅ClF₄N₄O₃ |
Chlorine Positions | 2-chloro (single Cl) | 4-chloro (single Cl) |
N-methyl Group | -N-CD₃ | -N-CH₃ |
logP (calculated) | 3.8 ± 0.2 | 4.1 ± 0.3 |
Hydrogen Bond Donors | 3 | 3 |
Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level reveal subtle but consequential electronic perturbations due to deuteration:
Table 3: Computed Vibrational Frequencies (cm⁻¹)
Vibration Mode | -N-CH₃ Form | -N-CD₃ Form | Shift (Δcm⁻¹) |
---|---|---|---|
C-N Stretch | 1125 | 1123 | -2 |
Symmetric CH₃/CD₃ Bend | 1370 | 1028 | -342 |
Asymmetric CH₃/CD₃ Bend | 1455 | 1080 | -375 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1